molecular formula C9H9NO2 B1209210 6-methoxy-1H-indol-5-ol CAS No. 2380-83-8

6-methoxy-1H-indol-5-ol

Cat. No.: B1209210
CAS No.: 2380-83-8
M. Wt: 163.17 g/mol
InChI Key: WZARGPVIAOAKMH-UHFFFAOYSA-N
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Description

6-methoxy-1H-indol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies in Psychotropic Research

In early research, 5-Hydroxy-6-methoxyindole and related compounds were studied for their psychotropic effects and metabolic pathways. For instance, Taborsky et al. (1966) compared the psychotropic effects of various tryptamines, including derivatives of 5-Hydroxy-6-methoxyindole, on trained rats. They found differences in potency between hydroxylated and nonhydroxylated forms, suggesting a complex metabolic interplay influencing psychotropic activity (Taborsky, Delvigs, & Page, 1966).

Role in Melanin Biosynthesis

Research has shown that 5-Hydroxy-6-methoxyindole is involved in melanin biosynthesis. Duchoň and Matouš (1967) identified new metabolites, including isomers of 5-Hydroxy-6-methoxyindole, in melanotic urine, providing insight into the complexity of melanin-related metabolic processes (Duchoň & Matouš, 1967).

Synthesis and Chemical Analysis

Several studies have focused on the synthesis and analysis of 5-Hydroxy-6-methoxyindole and its derivatives. For example, Wakamatsu and Ito (1988) described a simplified procedure for preparing various indolic metabolites, including 5-Hydroxy-6-methoxyindole, highlighting its importance in analytical biochemistry (Wakamatsu & Ito, 1988).

Photoreceptor Metabolism

Besharse and Dunis (1983) investigated the potential relationship between methoxyindole metabolism and photoreceptor disk shedding. Their work suggested the involvement of compounds like 5-Hydroxy-6-methoxyindole in the control of rhythmic photoreceptor metabolism (Besharse & Dunis, 1983).

Antitumor and Antimicrobial Activities

Some studies have explored the potential antitumor and antimicrobial activities of indole derivatives. Andreani et al. (1979) synthesized derivatives of 5-Hydroxy-6-methoxyindole and assessed their activity against leukemia, demonstrating the compound's relevance in pharmacological research (Andreani, Rambaldi, Bonazzi, Greci, & Andreani, 1979).

Melanocyte Activity Markers

Hansson (1988) studied the melanocyte activity by analyzing the urinary excretion of indolic compounds, including 5-Hydroxy-6-methoxyindole. This research highlighted its role as a potential marker for melanocyte activity and its usefulness in clinical studies (Hansson, 1988).

Mechanism of Action

Safety and Hazards

5-Methoxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

5-Methoxyindole, a cost-effective homolog of melatonin, showed strong activity against F. graminearum . This suggests that 5-methoxyindole is a potential compound for protecting wheat plants from F. graminearum infection .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-6-methoxyindole participates in various biochemical reactions. It interacts with enzymes such as UDP glucuronyltransferase, which catalyzes its conversion to 5-Hydroxy-6-methoxyindole glucuronide in the liver . This glucuronidation process is essential for the excretion of toxic substances and drugs. Additionally, 5-Hydroxy-6-methoxyindole may interact with other biomolecules, including proteins and receptors, influencing their function and activity.

Cellular Effects

5-Hydroxy-6-methoxyindole has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan have been found to control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis . This regulation of COX-2 expression can impact cell function, including cancer cell migration, invasion, and tumor growth.

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-6-methoxyindole involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5-Hydroxy-6-methoxyindole glucuronide is generated in the liver by UDP glucuronyltransferase, facilitating the excretion of toxic substances . Additionally, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan inhibit COX-2 transcriptional activation, reducing inflammation and cancer metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-6-methoxyindole can change over time. Its stability and degradation are important factors to consider. Studies have shown that 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, can inhibit COX-2 expression and block cancer cell migration and invasion in vitro . These effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-6-methoxyindole can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have therapeutic benefits. For example, 5-methoxyindole metabolites of L-tryptophan have been shown to inhibit tumor growth and cancer metastasis in a xenograft model . These findings suggest that the dosage of 5-Hydroxy-6-methoxyindole is critical for its efficacy and safety.

Metabolic Pathways

5-Hydroxy-6-methoxyindole is involved in several metabolic pathways. It is a metabolite of L-tryptophan and can be converted to 5-Hydroxy-6-methoxyindole glucuronide by UDP glucuronyltransferase in the liver . This conversion is part of the glucuronidation process, which helps in the excretion of toxic substances. Additionally, 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, play a role in controlling COX-2 expression and inflammation .

Transport and Distribution

The transport and distribution of 5-Hydroxy-6-methoxyindole within cells and tissues are facilitated by specific transporters and binding proteins. For instance, 5-Hydroxy-6-methoxyindole glucuronide is transported to the liver for excretion . This process ensures that the compound is effectively removed from the body, preventing the accumulation of toxic substances.

Subcellular Localization

The subcellular localization of 5-Hydroxy-6-methoxyindole can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Hydroxy-6-methoxyindole glucuronide is localized in the liver, where it undergoes glucuronidation for excretion . This localization is crucial for its role in detoxification and metabolism.

Properties

IUPAC Name

6-methoxy-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZARGPVIAOAKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178496
Record name 5-Hydroxy-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-83-8
Record name 6-Methoxy-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-6-methoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Benzyloxy-6-methoxyindole (253 mg, 1.0 mmol) was hydrogenated at 1 atmosphere pressure in methanol (10 ml) with 10% palladium on carbon (50 mg) for 2 hours at 25° C. The catalyst was filtered off and the filtrate evaporated to give 5-hydroxy-6-methoxylindole (141 mg, 87%).
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-(benzyloxy)-6-methoxy-1H-indole (3.00 g) was added to methanol (100 mL) and ethyl acetate (100 mL) in a pressure bottle. Palladium hydroxide on carbon (0.832 g,) was added and the solution was shaken under 30 psi of hydrogen at room temperature for 40 minutes. The mixture was filtered through a nylon membrane, the solvent removed under vacuum, the residue taken up in ethyl acetate, the solution was filtered over a pad of silica gel, and the solvent was removed from the filtrate under vacuum.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.832 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene described in Production Example 1-2 (9.4 g, 28.5 mmol) was suspended in methanol (300 mL), then 10% palladium-carbon (water content, 50%) (3.09 g) was added, and the mixture was stirred under hydrogen atmosphere for 3 hours. The catalyst was filtered off with celite and washed with methanol. The filtrate was concentrated under vacuum and the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=3:1-3:7). The target fraction was concentrated under vacuum to obtain the title compound (2.12 g, 46%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1-2
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
3.09 g
Type
catalyst
Reaction Step Four
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methoxy-1H-indol-5-ol
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Customer
Q & A

Q1: What is the significance of 5H6MI in the human body?

A: 5H6MI is a metabolite of eumelanin, one of the two main types of melanin responsible for pigmentation in humans. []

Q2: How does 5H6MI relate to melanin formation?

A: 5H6MI is formed during the multi-step synthesis of eumelanin within melanocytes. Its presence in urine can serve as a marker of melanin production in the body. []

Q3: Can 5H6MI levels differentiate between individuals with varying melanin production capacities?

A: Research shows that urinary excretion of 5H6MI2C, a related compound, is a reliable indicator of melanin formation. This suggests that individuals with different melanin production capacities, such as different ethnicities or those with albinism, would exhibit varying levels of 5H6MI and its metabolites. [, ]

Q4: Are there other medical conditions where 5H6MI levels might be relevant?

A: Research indicates that 6H5MICA, a circulating metabolite of DHICA (a precursor to 5H6MI), shows elevated plasma levels in melanoma patients. This suggests a potential link between 5H6MI-related metabolites and melanoma, warranting further investigation. []

Q5: What analytical techniques are used to study 5H6MI?

A: Scientists employ techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify 5H6MI and its related compounds in urine samples. [, , , ]

Q6: Have there been efforts to synthesize 5H6MI in the laboratory?

A: Yes, researchers have developed modified synthesis techniques for 5H6MI and its isomer, 6-hydroxy-5-methoxyindole, to create reference standards for quantifying these compounds in biological samples. [, ]

Q7: What is the role of 5H6MI in understanding eumelanin structure and properties?

A: N-methyl-5-hydroxy-6-methoxyindole (MHMI), a derivative of 5H6MI, serves as a valuable model compound for studying eumelanin structure. Its controlled binding properties allow researchers to investigate the relationship between structure and function in eumelanin formation. []

Q8: How does the chemical structure of 5H6MI influence its properties?

A: The presence of hydroxyl and methoxy groups on the indole ring significantly influences the reactivity and spectral properties of 5H6MI, impacting its behavior in various chemical environments. [, ]

Q9: How do different solvents affect the fluorescence of compounds like 5H6MI?

A: Research using MHMI shows that solvent properties can significantly influence the fluorescence of indolic compounds. For instance, chloroform almost entirely quenches MHMI fluorescence, while other solvents like benzene and acetonitrile result in strong fluorescence. [, ]

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